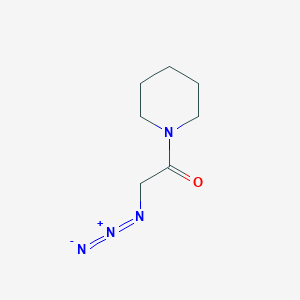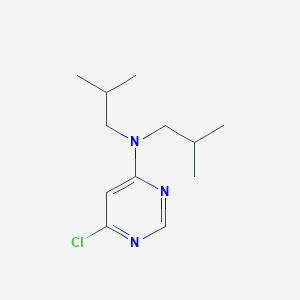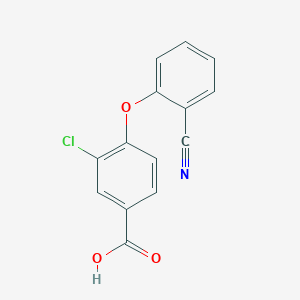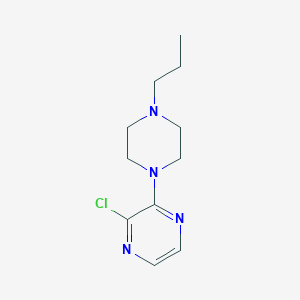
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
説明
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, also known as AZD7325, is a compound that has gained attention in recent years due to its potential therapeutic applications. It has a molecular formula of C11H19FN2O .
Synthesis Analysis
The synthesis of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone and its derivatives has been described in patents . These compounds are used as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders .Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone is characterized by a molecular formula of C11H19FN2O . The average mass is 230.279 Da and the monoisotopic mass is 230.143051 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone are characterized by its molecular formula (C11H19FN2O) and its molecular weight (214.28 g/mol). Further details about its physical and chemical properties are not available in the current literature.科学的研究の応用
Preclinical Disposition and Pharmacokinetics
- GDC-0973 Disposition and Pharmacokinetics: GDC-0973, structurally related to Azetidin-3-yl compounds, has been studied for its pharmacokinetics and disposition. This research provided insights into the drug's moderate clearance, large volume of distribution, and high protein binding across species. Additionally, the relationship between plasma concentration and efficacy was characterized, offering valuable information for assessing the disposition of such compounds (Choo et al., 2012).
Catalytic Asymmetric Synthesis
- Enantiopure Azetidinone Derivatives: Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to Azetidin-3-yl derivatives, demonstrated the potential of the four-membered heterocycle backbone for catalytic asymmetric induction, achieving high enantioselectivity in the addition of organozinc reagents to aldehydes (Wang et al., 2008).
Cholesterol Absorption Inhibition
- Cholesterol Absorption Inhibition by SCH 58235: SCH 58235, a compound with structural relevance, was designed to exploit activity enhancing oxidation and showed significant efficacy in lowering liver cholesteryl esters. This research underscores the therapeutic potential of Azetidin-3-yl derivatives in treating hypercholesterolemia (Rosenblum et al., 1998).
Antitubercular Activity
- Azetidinone Analogues as Anti-Tubercular Agents: Novel azetidinone derivatives, incorporating a 1,2,4-triazole moiety, have been designed and evaluated for anti-tubercular activity. This research highlights the importance of structural modification in enhancing the therapeutic profile against Mycobacterium tuberculosis (Thomas et al., 2014).
Enzymatic Reactions
- Glutathione S-Transferase-Catalyzed Formation: A study on the metabolism of strained rings, including a spiro oxetane-containing compound AZD1979, revealed a novel pathway of glutathione-conjugated formation catalyzed by microsomal epoxide hydrolase. This illustrates the enzyme's ability to interact with Azetidin-3-yl derivatives, expanding its substrate specificity (Li et al., 2019).
将来の方向性
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, also known as AZD7325, has gained attention due to its potential therapeutic applications. Future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating various diseases, conditions, or disorders .
作用機序
Target of Action
The primary target of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone is a kinase selected from the group consisting of EGFR, EGFR L858R, EGFR T790M, EGFR del E746-A750, or EGFR L858R/T790M . These kinases play a crucial role in regulating cell proliferation, survival, and differentiation.
Mode of Action
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone interacts with its target kinases by binding to them. This binding can inhibit the kinase activity, leading to changes in the phosphorylation status of downstream proteins .
Biochemical Pathways
The compound’s interaction with its targets affects the EGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting EGFR kinases, the compound can disrupt these processes .
Result of Action
The molecular and cellular effects of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone’s action would depend on the specific context. Generally, inhibition of EGFR kinases can lead to reduced cell proliferation and increased cell death, particularly in cells that are dependent on EGFR signaling for survival .
特性
IUPAC Name |
azetidin-3-yl-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c12-3-1-8-7-14(4-2-10(8)15)11(16)9-5-13-6-9/h8-10,13,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDLRPJHAKSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



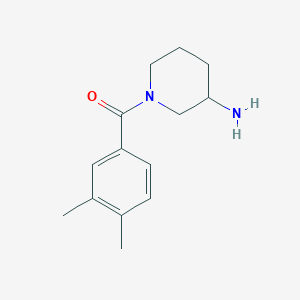
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)
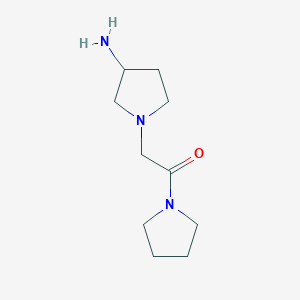
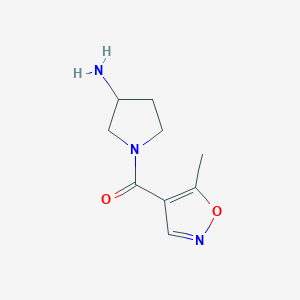
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)

